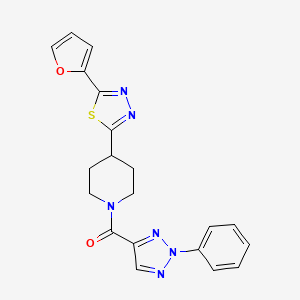

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Descripción

This compound is a heterocyclic hybrid featuring a 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 5 and a piperidin-1-yl moiety at position 2. The methanone bridge connects this thiadiazole-piperidine system to a 2-phenyl-2H-1,2,3-triazole group. The furan and phenyl groups enhance lipophilicity, which may influence pharmacokinetic behavior.

Propiedades

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2S/c27-20(16-13-21-26(24-16)15-5-2-1-3-6-15)25-10-8-14(9-11-25)18-22-23-19(29-18)17-7-4-12-28-17/h1-7,12-14H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHCQVOLXMZORY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a piperidine core and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Overview

The compound's structure can be broken down into several key components:

- Piperidine ring : A six-membered ring containing nitrogen, which is often associated with various biological activities.

- Thiadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.

- Furan and triazole rings : These heterocycles are known to enhance the bioactivity of compounds through various mechanisms.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, various studies have reported that compounds containing the 1,3,4-thiadiazole moiety demonstrate cytotoxic effects against different cancer cell lines. A study highlighted that derivatives of 1,3,4-thiadiazole showed notable activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, suggesting that the incorporation of piperidine enhances this activity due to increased lipophilicity and improved cellular uptake .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Thiadiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, compounds similar to the one demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of halogen substituents in related compounds has been linked to enhanced antibacterial activity.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with thiadiazole rings often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels within cells, contributing to cytotoxicity against tumor cells .

Case Study 1: Anticancer Efficacy

In a recent study examining various thiadiazole derivatives, it was found that a specific derivative exhibited a significant reduction in cell viability in MCF-7 cells at concentrations as low as 10 µM. The study utilized flow cytometry to assess apoptosis rates and revealed that treatment with this derivative led to a marked increase in early apoptotic cells compared to control groups .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related thiadiazole compounds showed effective inhibition against Candida albicans with MIC values ranging from 20–28 µg/mL. The study concluded that structural modifications significantly influenced the antimicrobial efficacy of these compounds .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Structural Features

The compound is characterized by:

- Piperidine core : A six-membered ring containing nitrogen that enhances solubility and biological activity.

- Thiadiazole and furan moieties : Known for their roles in various biological activities, including anticancer and antimicrobial properties.

- Triazole group : Contributes to the compound's ability to interact with biological targets.

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that compounds containing thiadiazole and triazole groups demonstrate significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity assays have shown that similar thiadiazole derivatives can inhibit cell proliferation in leukemia and solid tumors .

Antimicrobial Properties

Studies have highlighted the potential antimicrobial effects of thiadiazoles:

- Compounds with similar structures have been noted for their effectiveness against bacterial strains, suggesting that this compound may also exhibit antibacterial properties .

Anticonvulsant Activity

The 1,3,4-thiadiazole scaffold has been associated with anticonvulsant properties:

- Several derivatives have demonstrated efficacy in animal models for epilepsy, indicating that this compound might also possess similar therapeutic potential .

Case Studies

Several studies have documented the applications of similar compounds:

| Study | Findings |

|---|---|

| Aliyu et al. (2021) | Demonstrated that thiadiazole derivatives showed significant anticancer activity against human leukemia cells. |

| Kumudha et al. (2014) | Reported potent anticonvulsant activity in animal models using 1,3,4-thiadiazole derivatives. |

| Sarafroz et al. (2019) | Highlighted the neuroprotective effects of substituted thiadiazoles in epilepsy models. |

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with biological targets:

- These studies can reveal binding affinities and modes of interaction with proteins involved in cancer progression or microbial resistance mechanisms .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen in this compound is a reactive site for alkylation or acylation. For example:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in DMF using lithium hydride as a base yields N-alkylated derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under basic conditions introduces acyl groups at the piperidine nitrogen.

Example Reaction:

Key Conditions : Solvent polarity and temperature (60–80°C) influence reaction efficiency .

Electrophilic Aromatic Substitution on the Furan and Phenyl Rings

The furan and phenyl moieties undergo electrophilic substitution:

-

Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) selectively target the furan ring at the 5-position due to its electron-rich nature .

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups on the phenyl ring .

Example Data Table :

| Reaction Type | Reagents | Position Modified | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Furan (C-5) | 72 | |

| Sulfonation | H₂SO₄ (conc.) | Phenyl (para) | 65 |

Cycloaddition Reactions Involving the Triazole and Thiadiazole Moieties

The 1,2,3-triazole and 1,3,4-thiadiazole rings participate in cycloadditions:

-

1,3-Dipolar Cycloaddition : The triazole reacts with acetylenes (e.g., phenylacetylene) to form fused bicyclic systems .

-

Huisgen Cycloaddition : Copper-catalyzed "click" reactions with terminal alkynes generate triazolo-thiadiazole hybrids .

Example Reaction Mechanism :

Key Insight : Steric hindrance from the piperidine ring slows reactivity at the thiadiazole sulfur .

Oxidation and Reduction of the Methanone Group

The central methanone group is redox-active:

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

-

Oxidation : Strong oxidants (e.g., KMnO₄) cleave the carbonyl group, yielding carboxylic acid derivatives .

Example Data :

| Reaction | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄ | Secondary Alcohol | 85 | |

| Oxidation | KMnO₄ | Carboxylic Acid | 58 |

Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-couplings enable late-stage modifications:

-

Suzuki-Miyaura : The phenyl ring couples with arylboronic acids to introduce biphenyl systems .

-

Buchwald-Hartwig : Amination of the thiadiazole ring with primary amines enhances solubility .

Example Protocol :

Optimized Conditions : 90°C, DME/H₂O solvent, 12 hours .

Hydrolysis and Functional Group Interconversion

-

Thiadiazole Ring Hydrolysis : Acidic hydrolysis (HCl/H₂O) opens the thiadiazole ring, yielding thiourea intermediates .

-

Furan Ring Opening : Strong bases (e.g., NaOH) cleave the furan to form dicarbonyl compounds.

Stability Under Thermal and pH Conditions

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Thiadiazole-Based Analogues

Compound A : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (from )

- Structural Differences: Replaces the piperidine-triazole-methanone system with a thiazolidinone ring and 4-methoxyphenyl group.

- Functional Implications: Thiazolidinones are associated with antimicrobial and antidiabetic activity. The 4-fluorophenyl group increases metabolic stability compared to the furan in the target compound .

- Synthesis: Likely formed via cyclocondensation of thiosemicarbazides, contrasting with the target compound’s methanone bridge formation.

Compound B: 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (from )

- Structural Differences: Substitutes the thiadiazole with an oxadiazole and replaces the triazole-phenyl group with a methylpiperidine-ethanone chain.

Triazole-Containing Analogues

Compound C : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (from )

- Structural Differences : Integrates a pyrazole-thiazole scaffold instead of the thiadiazole-piperidine system.

- Functional Implications : Pyrazole-thiazole hybrids are reported for anticancer activity, suggesting the target compound’s triazole-thiadiazole system may share similar targets .

Physicochemical and Pharmacokinetic Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound's synthesis likely involves multi-step reactions, such as coupling a piperidine-thiadiazole intermediate with a triazole-carboxylic acid derivative. Key considerations include solvent selection (e.g., ethanol or DMF for reflux), catalyst use (e.g., Cu(I) for click chemistry), and purification via recrystallization (e.g., DMF/EtOH mixtures). Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1:1 molar ratios for cycloadditions) are critical. For example, analogous triazole-thiadiazole hybrids were synthesized using reflux in ethanol with 2–6-hour reaction times and characterized via NMR and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming substituent positions and regioselectivity, particularly for distinguishing thiadiazole and triazole protons. Infrared (IR) spectroscopy identifies functional groups like C=O (methanone) and heterocyclic C-S bonds. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. For instance, related triazole-thiadiazole compounds were validated via ¹H NMR shifts at δ 7.2–8.5 ppm (aromatic protons) and IR peaks at 1650–1700 cm⁻¹ (C=O) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products. Accelerated thermal stability tests (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. For analogous heterocycles, degradation pathways included hydrolysis of the methanone group under acidic conditions, requiring lyophilization for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or bacterial enzymes) can simulate ligand-receptor interactions. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. For example, docking studies on triazole-thiadiazole hybrids revealed hydrogen bonding with active-site residues (e.g., Thr190 in β-lactamases) and π-π stacking with aromatic pockets .

Q. How can contradictions in biological activity data (e.g., antimicrobial assays) be resolved when testing this compound?

- Methodological Answer : Inconsistent bioactivity may arise from assay variability (e.g., broth microdilution vs. disk diffusion) or compound solubility. Normalize data using positive controls (e.g., ciprofloxacin for bacteria) and replicate experiments (n ≥ 3). Solubility enhancers like DMSO (≤1% v/v) minimize precipitation. Statistical tools (e.g., ANOVA with post-hoc Tukey tests) identify significant differences. For instance, thiadiazole derivatives showed MIC variability (±2 µg/mL) across bacterial strains due to efflux pump expression .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens on the phenyl ring, piperidine N-alkylation) and evaluate biological endpoints (e.g., IC₅₀, MIC). Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. For example, replacing furan with thiophene in related compounds increased lipophilicity (logP +0.5) and enhanced antibacterial potency by 4-fold .

Q. How can crystallography resolve ambiguities in the compound’s stereochemistry or solid-state packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-stacking). Crystals are grown via slow evaporation from MeOH/CHCl₃. For a structurally similar methanone-triazole hybrid, SC-XRD revealed a monoclinic P2₁/c space group with dihedral angles of 85° between heterocycles, influencing molecular rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.